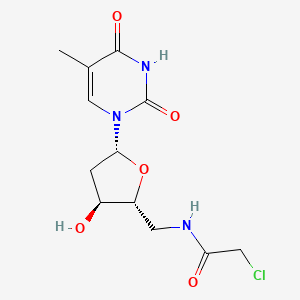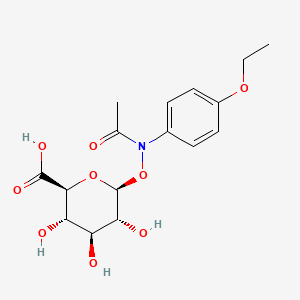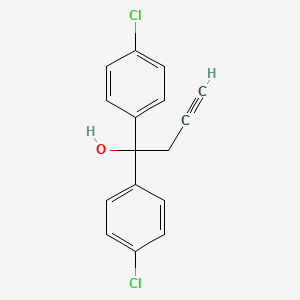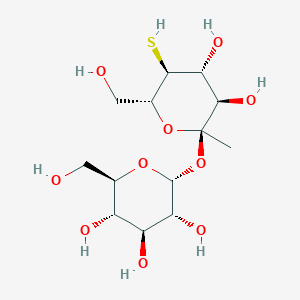
Desméthylclomipramine
Vue d'ensemble
Description
Desmethylclomipramine (DC) is a synthetic derivative of clomipramine, a tricyclic antidepressant drug. It is a potent inhibitor of serotonin reuptake, and is used in scientific research to study the role of serotonin in various physiological processes. DC is also used in laboratory experiments to investigate the biochemical and physiological effects of serotonin on the body. In
Applications De Recherche Scientifique
Surveillance des médicaments antidépresseurs
Le Desméthylclomipramine est utilisé dans le domaine de la surveillance des médicaments antidépresseurs {svg_1}. La surveillance thérapeutique médicamenteuse (STM) pour certains antidépresseurs tricycliques (ATC) et le lithium est soutenue sur la base de plages thérapeutiques clairement définies {svg_2}. La STM est particulièrement importante chez les individus dont le comportement pharmacocinétique peut différer de celui de la population générale ou est en train de changer en raison du vieillissement et de la maturation {svg_3}.
Traitement de la dépression majeure
Le this compound est utilisé dans le traitement de la dépression majeure {svg_4}. Le diagnostic de dépression majeure peut être défini comme un état dépressif persistant et une diminution marquée de l'intérêt ou du plaisir dans toutes ou la plupart des activités pendant au moins 2 semaines, associé à au moins trois des symptômes suivants : changement significatif de poids ou d'appétit, troubles du sommeil, sensation ou agitation ou ralentissement excessif, fatigue, sentiment de dévalorisation, incapacité à se concentrer et à prendre des décisions, et pensées récurrentes de mort ou de suicide {svg_5}.
Modulation de l'autophagie
Le this compound a été trouvé pour interférer avec le flux autophagique {svg_6}. Le traitement des cellules avec le this compound a provoqué une augmentation significative et spécifique des marqueurs autophagosomiques et un blocage concomitant de la dégradation de la charge autophagique {svg_7}. Cette observation pourrait être pertinente dans les thérapies où les cellules malignes exploitent l'autophagie pour survivre aux conditions de stress, les rendant plus sensibles à l'action des agents cytotoxiques {svg_8}.
Amélioration des effets de la chimiothérapie
L'obstruction du flux autophagique induite par le this compound a augmenté l'effet cytotoxique des agents chimiothérapeutiques {svg_9}. Cette nouvelle fonction du this compound peut être exploitée pour le traitement de conditions pathologiques dans lesquelles la manipulation du flux autophagique est considérée comme bénéfique {svg_10}.
Traitement des troubles psychiatriques
Le this compound, un médicament approuvé par la FDA, est utilisé depuis longtemps pour le traitement des troubles psychiatriques {svg_11}. Il possède un historique de longue date avec une bonne tolérance des sujets, ce qui le rend très intéressant pour explorer d'autres applications de ce médicament dans le traitement de plusieurs conditions médicales {svg_12}.
Études pharmacologiques
Le this compound est également utilisé dans les études pharmacologiques {svg_13}. Il est un sujet d'intérêt en raison de ses applications potentielles dans diverses conditions médicales {svg_14}.
Mécanisme D'action
Target of Action
Desmethylclomipramine, the primary active metabolite of clomipramine, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, which are key neurotransmitters involved in mood regulation .
Mode of Action
Desmethylclomipramine acts as an inhibitor of norepinephrine reuptake , while clomipramine, its parent compound, is a potent inhibitor of serotonin reuptake . By inhibiting the reuptake of these neurotransmitters, desmethylclomipramine increases their concentration in the synaptic cleft, enhancing their neurotransmission . This results in an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to exert a positive effect on mood .
Biochemical Pathways
Desmethylclomipramine, along with clomipramine, influences several biochemical pathways. They down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use . Additionally, they block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
Desmethylclomipramine is extensively metabolized in the liver, primarily through the action of CYP2C19, 3A4, and 1A2 enzymes . It is 97-99% bound to plasma proteins . The apparent elimination half-life of desmethylclomipramine is about 96 hours , indicating a slow elimination from the body. The time to reach steady-state for desmethylclomipramine is generally around three weeks .
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the action of desmethylclomipramine can lead to an improvement in symptoms of depression and obsessive-compulsive disorder . It can also cause side effects such as sedation, hypotension, and anticholinergic effects (eg, blurred vision, dry mouth, constipation, urinary retention) .
Action Environment
Various pathological or environmental factors can influence the behavior of desmethylclomipramine. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of desmethylclomipramine, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Desmethylclomipramine plays a crucial role in biochemical reactions, primarily by inhibiting the reuptake of norepinephrine and serotonin. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP2C19, CYP3A4, and CYP1A2 . Desmethylclomipramine is 97-99% bound to plasma proteins, which influences its distribution and activity within the body . The interaction with these enzymes and proteins is essential for its pharmacological activity and metabolic processing.
Cellular Effects
Desmethylclomipramine has significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of lung cancer stem cells, decrease their stemness potential, and increase the cytotoxic effect of conventional chemotherapeutic drugs . Additionally, desmethylclomipramine influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the E3 ubiquitin ligase Itch, which plays a role in the survival and proliferation of cancer stem cells . This inhibition leads to increased apoptosis and reduced chemoresistance in cancer cells.
Molecular Mechanism
The molecular mechanism of desmethylclomipramine involves its binding interactions with biomolecules and enzyme inhibition. Desmethylclomipramine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding to the transporters, preventing the reuptake of norepinephrine and serotonin. Additionally, desmethylclomipramine’s inhibition of the E3 ubiquitin ligase Itch contributes to its anti-tumoral effects by promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desmethylclomipramine change over time. It is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its active form . The stability and degradation of desmethylclomipramine are influenced by its binding to plasma proteins and its metabolic processing by cytochrome P450 enzymes. Long-term effects on cellular function have been observed, including sustained inhibition of norepinephrine and serotonin reuptake, leading to prolonged antidepressant effects .
Dosage Effects in Animal Models
The effects of desmethylclomipramine vary with different dosages in animal models. Studies have shown that its effects are dose-dependent, with higher doses leading to increased inhibition of norepinephrine and serotonin reuptake . High doses can also result in toxic or adverse effects, such as weight loss and prolonged upregulation of plasma cytokines . The therapeutic window for desmethylclomipramine is narrow, and careful dosage management is essential to avoid toxicity while achieving the desired pharmacological effects.
Metabolic Pathways
Desmethylclomipramine is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. It undergoes further metabolism to form hydroxylated and glucuronidated metabolites . These metabolic pathways are essential for the elimination of desmethylclomipramine from the body and influence its pharmacokinetics and pharmacodynamics. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Desmethylclomipramine is transported and distributed within cells and tissues through its binding to plasma proteins and interaction with transporters. It is widely distributed in body tissues, including the lungs, adrenals, kidneys, heart, and brain . The concentration of desmethylclomipramine in the cerebrospinal fluid is higher than in plasma, indicating its ability to cross the blood-brain barrier . This distribution is crucial for its pharmacological effects, particularly in the central nervous system.
Subcellular Localization
The subcellular localization of desmethylclomipramine influences its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments. The targeting signals and post-translational modifications of desmethylclomipramine direct it to specific organelles, where it exerts its pharmacological effects. The localization to specific subcellular compartments is essential for its role in inhibiting norepinephrine and serotonin reuptake and promoting apoptosis in cancer cells .
Propriétés
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXQGUBUKFLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952663 | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303-48-0 | |
| Record name | Norclomipramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclomipramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLCLOMIPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | desmethylclomipramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Desmethylclomipramine, the major active metabolite of clomipramine, acts primarily as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It also exhibits some inhibitory activity on serotonin reuptake, although this is less pronounced compared to its effects on norepinephrine and dopamine. [, ]
A: By inhibiting the reuptake of norepinephrine and dopamine, Desmethylclomipramine effectively increases the concentration of these neurotransmitters in the synaptic cleft. [, ] This enhanced neurotransmitter availability leads to prolonged signaling and ultimately contributes to its therapeutic effects.
A: Recent research suggests that Desmethylclomipramine might interfere with autophagic flux, leading to the accumulation of autophagosomal markers and blocking the degradation of autophagic cargo. [] This property has potential implications for the treatment of conditions where manipulating autophagic flux is considered beneficial.
ANone: The molecular formula of Desmethylclomipramine is C18H20ClN and its molecular weight is 293.81 g/mol.
A: Desmethylclomipramine is rapidly absorbed from the gastrointestinal tract following oral administration. [, , ] It is extensively distributed throughout the body, including the brain, and exhibits a high degree of protein binding. [, ]
A: Desmethylclomipramine is primarily metabolized in the liver via hydroxylation and further conjugation reactions. [, , , ] The cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, play a crucial role in its metabolism. [, , , , , ]
A: Desmethylclomipramine and its metabolites are primarily eliminated through urine. []
A: Co-administration of drugs that inhibit or induce CYP2D6 and CYP2C19 can significantly alter Desmethylclomipramine plasma concentrations, leading to potential differences in efficacy and toxicity. [, , , , ]
A: Studies suggest that chronic alcohol use can significantly inhibit the demethylation of clomipramine, leading to increased clomipramine-to-Desmethylclomipramine ratios. [] This impairment can persist for weeks or months after alcohol withdrawal.
A: Several studies have investigated the relationship between Desmethylclomipramine plasma levels and clinical response, but the findings are somewhat inconsistent. [, , , , , , , , ] Some studies suggest that optimal therapeutic response is achieved within a specific plasma concentration range, while others indicate a more complex relationship.
ANone: Desmethylclomipramine has been investigated in various preclinical models, including:
- Reserpine-induced hypothermia: Desmethylclomipramine effectively reverses or suppresses reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects. []
- In vitro cell cultures: Studies using lung cancer stem cells demonstrate that Desmethylclomipramine inhibits cell growth, decreases stemness potential, and enhances the cytotoxic effects of conventional chemotherapeutic drugs. []
- Rat models: Studies using rat models have investigated the effects of Desmethylclomipramine on serotonin and catecholamine levels in the brain. []
ANone: Several analytical methods have been employed for the determination of Desmethylclomipramine in biological samples, including:
- Gas chromatography with mass spectrometric detection (GC-MS): This method provides high sensitivity and selectivity for the analysis of Desmethylclomipramine. [, , ]
- High-performance liquid chromatography (HPLC): This versatile technique allows for the simultaneous determination of Desmethylclomipramine and other clomipramine metabolites in various biological matrices. [, , , , , , , ]
- Fluorescence polarization immunoassay (FPIA): While this method offers a rapid and convenient approach, it has been found to be less accurate and precise compared to HPLC for therapeutic drug monitoring. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)



![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)


![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)




